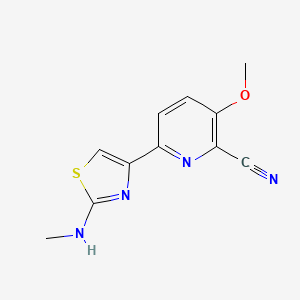

3-Methoxy-6-(2-(methylamino)thiazol-4-yl)picolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of C–C and C–N bonds. For instance, a series of indenopyrazoles was synthesized from indanones and phenyl isothiocyanates in a two-step process . Another study describes a one-pot synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives in water, highlighting the eco-friendly aspect of the synthesis . Additionally, the synthesis of thiazolo[3,2-a]pyridine derivatives was achieved through condensation and cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and crystal structure analysis. For example, the crystal structure of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole was elucidated, revealing intermolecular interactions that contribute to the supramolecular network .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives often include condensation and cyclocondensation, as well as reactions with malononitrile to form novel heterocyclic systems . These reactions are crucial for constructing the thiazole core, which is a common feature in the compounds discussed.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Methoxy-6-(2-(methylamino)thiazol-4-yl)picolinonitrile are not directly reported, the properties of similar compounds can be inferred. The presence of methoxy and amino groups can affect the solubility, reactivity, and potential for intermolecular interactions. The crystal packing of a related compound shows C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions, which are indicative of the solid-state properties that could be expected for similar molecules .

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

A study by Archana, Srivastava, and Kumar (2002) focused on synthesizing a series of compounds, including those with 3-methoxy-6-(2-(methylamino)thiazol-4-yl)picolinonitrile structure, for potential anticonvulsant agents. This suggests the compound's application in the development of new pharmaceuticals for treating convulsions or epilepsy (Archana, V. K. Srivastava, & Ashok Kumar, 2002).

Imaging in Parkinson's Disease

Wang, Gao, Xu, and Zheng (2017) synthesized a compound structurally related to this compound for potential use as a PET imaging agent in Parkinson's disease research. This indicates the compound's utility in neuroimaging and diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).

Nutritional Studies

Ellinger, Fraenkel, and Abdel Kader (1947) explored the utilization of nicotinamide derivatives, including compounds with a similar structure to this compound, in mammals, insects, and bacteria. This research could be relevant in nutritional and metabolic studies (Ellinger, Fraenkel, & Abdel Kader, 1947).

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to different physiological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole compounds are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

3-methoxy-6-[2-(methylamino)-1,3-thiazol-4-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c1-13-11-15-9(6-17-11)7-3-4-10(16-2)8(5-12)14-7/h3-4,6H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFKFAOSSQBILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)

![4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B3012905.png)

![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3012909.png)

![2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B3012914.png)

![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)

![N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide](/img/structure/B3012919.png)